

A Technical Guide to Amino-PEG25-acid: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: Amino-PEG25-acid

Cat. No.: B1192117

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Amino-PEG25-acid**, a heterobifunctional polyethylene glycol (PEG) linker critical in modern bioconjugation, drug delivery systems, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs).

Core Compound Information

Amino-PEG25-acid is a high-purity, monodisperse PEG linker featuring a primary amine group (-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other, separated by a 25-unit ethylene glycol chain. This structure allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool for creating complex bioconjugates.^[1] The long, hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, reduces steric hindrance, and can improve the pharmacokinetic profile of therapeutic agents by decreasing immunogenicity and renal clearance.^{[2][3]}

Chemical and Physical Properties

The key specifications for **Amino-PEG25-acid** are summarized below. Data is aggregated from leading supplier technical datasheets.^[4]

Property	Value
CAS Number	196936-04-6
Molecular Formula	C ₅₃ H ₁₀₇ NO ₂₇
Molecular Weight	1190.42 g/mol
Appearance	White to off-white solid or powder
Purity	≥95% (typically >98%)
Solubility	Soluble in water and most organic solvents (e.g., DMF, DMSO, Dichloromethane)
Storage (Short-term)	0 - 4°C (days to weeks)
Storage (Long-term)	-20°C (months to years), desiccated
Handling	Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial to prevent moisture condensation. Prepare and use solutions on the same day if possible. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to one month.

Supplier Information

Amino-PEG25-acid is commercially available from several reputable suppliers of research chemicals and reagents, including:

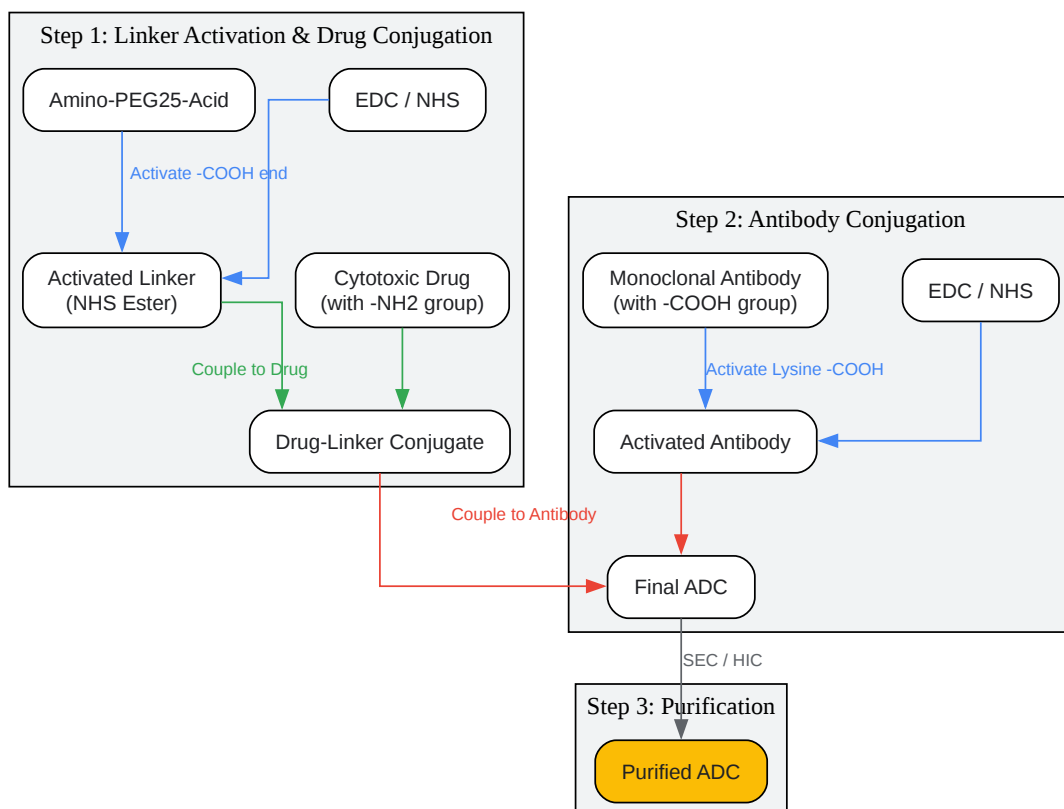
- Sigma-Aldrich (Merck)
- AxisPharm
- BroadPharm
- MedKoo Biosciences
- DC Chemicals

Reaction Chemistry and Applications

The dual functionality of **Amino-PEG25-acid** allows for a controlled, stepwise conjugation strategy.

- **Carboxylic Acid (-COOH) End:** This terminus is typically activated to react with primary amines, such as the surface-exposed lysine residues on proteins and antibodies. The most common activation method is the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry (e.g., with EDC).
- **Amine (-NH₂) End:** The primary amine is nucleophilic and reacts readily with activated carboxylic acids (e.g., NHS esters), isothiocyanates, or aldehydes (via reductive amination) present on a second molecule, such as a cytotoxic drug or a fluorescent label.

This orthogonal reactivity is fundamental to its primary application in constructing Antibody-Drug Conjugates (ADCs), where the linker connects a potent drug payload to a specific monoclonal antibody.



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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a heterobifunctional linker.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary conjugation reactions involving **Amino-PEG25-acid**. These are generalized procedures adaptable for various proteins and molecules.

Protocol 1: Activation of Carboxylic Acid and Coupling to an Amine-Containing Molecule

This protocol describes the activation of the -COOH end of **Amino-PEG25-acid** and its subsequent reaction with a molecule containing a primary amine (e.g., a protein, peptide, or drug).

Materials:

- **Amino-PEG25-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Amine-containing molecule (e.g., Protein-NH₂)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or other non-amine, non-carboxylate buffer)
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Desalting column or size-exclusion chromatography (SEC) system

Procedure:

- Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a 10-20 mM stock solution of **Amino-PEG25-acid** in anhydrous DMF or DMSO.

- Activation of Linker:
 - Dissolve the **Amino-PEG25-acid** in Activation Buffer.
 - Add a 5 to 10-fold molar excess of NHS (or Sulfo-NHS), followed by a similar excess of EDC.
 - Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
- Preparation of Target Molecule: Dissolve the amine-containing molecule in Coupling Buffer. The concentration should be optimized based on the specific molecule.
- Conjugation:
 - Immediately add the activated linker solution to the target molecule solution. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes. This hydrolyzes any unreacted NHS ester.
- Purification: Remove excess linker and reaction byproducts by passing the solution through a desalting column or using SEC. The purified conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Coupling of the Linker's Amine to an NHS-Ester Activated Molecule

This protocol describes the reaction of the -NH₂ end of **Amino-PEG25-acid** with a molecule that has been pre-activated with an NHS ester.

Materials:

- **Amino-PEG25-acid**
- NHS-ester activated molecule (e.g., Payload-NHS)

- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4; or 100 mM sodium bicarbonate, pH 8.3. (Buffer must be amine-free).
- Anhydrous DMF or DMSO
- Quenching reagent (e.g., hydroxylamine or glycine)
- Purification system (e.g., HPLC, SEC)

Procedure:

- Reagent Preparation: Equilibrate reagents to room temperature. Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution. Dissolve the **Amino-PEG25-acid** in the Reaction Buffer.
- Conjugation:
 - Slowly add a 1.5 to 5-fold molar excess of the NHS-ester stock solution to the **Amino-PEG25-acid** solution while gently stirring. The final concentration of organic solvent should ideally be kept below 10% (v/v) to maintain the integrity of biological molecules, if applicable.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
 - Monitor the reaction progress using an appropriate method, such as LC-MS or TLC.
- Quenching (Optional but Recommended): Add a quenching reagent like glycine or hydroxylamine to consume any unreacted NHS ester.
- Purification: Purify the final conjugate using a suitable chromatography method (e.g., reverse-phase HPLC or SEC) to remove unreacted starting materials and byproducts.

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References

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